molecular formula C12H8 B141429 Acenaphthylene CAS No. 208-96-8

Acenaphthylene

Cat. No.: B141429
CAS No.: 208-96-8
M. Wt: 152.19 g/mol
InChI Key: HXGDTGSAIMULJN-UHFFFAOYSA-N
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Description

Acenaphthylene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₂H₈. It is an ortho- and peri-fused tricyclic hydrocarbon, resembling naphthalene with positions 1 and 8 connected by a -CH=CH- unit. This compound appears as yellow crystals and is insoluble in water but soluble in organic solvents like ethanol, diethyl ether, benzene, and chloroform .

Chemical Reactions Analysis

OH Radical-Initiated Degradation

OH radical addition is the primary degradation pathway for acenaphthylene in atmospheric conditions. Theoretical DFT calculations (M06-2X/aug-cc-pVTZ level) reveal:

Reaction SiteBarrier (ΔE, kcal/mol)Product Stability (ΔH, kcal/mol)Dominant Product
C1 (cyclopenta ring)0.25−33.331-Acenaphthenone (P12)
C6 (naphthalene ring)17.35−10.2Epoxide (minor)
  • The C1-site addition is thermodynamically favored due to low activation energy (−33.33 kcal/mol exothermicity) .

  • Post-addition, the OH-acenaphthylene radical undergoes stepwise H migration and elimination to form 1-acenaphthenone (barriers: 36.44 and 40.33 kcal/mol) .

  • Epoxide formation is kinetically disfavored, requiring 81.88 kcal/mol for a concerted pathway . Experimental detection of epoxides is rare under ambient conditions .

Oxidation with O₂/NO

Secondary reactions with atmospheric O₂ and NO yield oxygenated derivatives:

ReactantsProductsDetection Method
OH-acenaphthylene + O₂Dialdehyde (P19), Naphthalene-1,8-dicarbaldehyde (P20)GC-MS
OH-acenaphthylene + NO1,8-Naphthalic Anhydride (P21)Laboratory IR/NMR

These products form via radical-mediated pathways, with dialdehydes dominating in low-NO environments .

Enzymatic Degradation

Modified laccase enzymes (e.g., MA-Lac from Trametes versicolor) oxidize this compound efficiently:

SystemOxidation Efficiency (72 h)Stability Improvement
MA-Lac + ABTS>70% degradationEnhanced thermal/pH tolerance

The ABTS mediator facilitates electron transfer, enabling PAH ring cleavage into quinones and carboxylic acids .

Cyano Derivative Formation

Cyanoacenaphthylenes are synthesized via interstellar reactions in molecular clouds (TMC-1):

DerivativeAbundance (cm⁻²)Relative Abundance vs. Cyanonaphthalenes
1-CNACY9.5±0.5×10119.5\pm 0.5\times 10^{11}1.7× higher
5-CNACY9.5±0.5×10119.5\pm 0.5\times 10^{11}1.7× higher

These derivatives form through radical recombination mechanisms, highlighting this compound’s role in astrochemical PAH growth .

Substitution and Annulation Reactions

This compound undergoes regioselective functionalization:

Electrophilic Substitution

  • Halogenation/Nitration : Occurs at the benzene ring with acid catalysts (e.g., H₂SO₄) .

  • Friedel-Crafts Alkylation : Yields alkylated derivatives for pharmaceutical intermediates .

Rh-Catalyzed Annulation

A tandem C−H activation/Diels–Alder reaction constructs fused-ring systems:

text
1. C−H activation with [Cp*RhCl₂]₂ → Metallacycle intermediate 2. Diels–Alder cyclohexaannulation → this compound-containing product (e.g., 36, 42% yield) [5]

Environmental Degradation Pathways

In soil and water, this compound undergoes:

  • Volatilization : Moderate rate due to low solubility (3.42mg L3.42\,\text{mg L} at 20°C) .

  • Adsorption : Strong affinity for organic matter (log KocK_{oc} = 4.1) .

  • Microbial Degradation : Limited data; photolysis dominates in aqueous systems .

Scientific Research Applications

Organic Electronics

Acenaphthylene as a Building Block
this compound serves as a crucial building block for π-conjugated materials, which are essential in the development of organic semiconductors. Its derivatives have been synthesized to create materials for various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic structure and aromaticity of this compound contribute to its effectiveness in these applications .

Case Study: π-Conjugated Derivatives
A review highlighted the synthesis of this compound derivatives and their applications in organic electronics. Notably, the incorporation of this compound into polymeric structures has shown promising results in enhancing charge transport properties, making it suitable for advanced electronic devices .

Chemical Synthesis

Intermediate in Chemical Manufacturing
this compound is utilized as an intermediate in the synthesis of various chemicals, including dyes, insecticides, fungicides, and pharmaceuticals. Its chemical properties allow for the production of complex molecules through reactions such as polymerization and functionalization .

Table 1: Chemical Applications of this compound

ApplicationDescription
DyesUsed in the synthesis of various dyes
InsecticidesIntermediate for developing insecticidal compounds
PharmaceuticalsKey component in synthesizing pharmaceutical agents
Conductive PolymersPolymerization with acetylene leads to conductive materials

Material Science

Polymer Applications
this compound is employed in the production of electrically conductive polymers through its polymerization with acetylene in the presence of Lewis acid catalysts. These conductive polymers have potential applications in flexible electronics and sensors .

Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties when used in cross-linked polyethylene and ethylene-propylene rubber. This application is particularly relevant in enhancing the durability and performance of these materials under thermal stress .

Astrochemistry

Detection in Space
Recent studies have identified cyano derivatives of this compound in interstellar space, specifically within the TMC-1 molecular cloud. This discovery suggests that this compound may play a role in the formation of larger organic molecules in space environments, contributing to our understanding of astrochemistry .

Environmental Impact

Health Risks and Regulations
While this compound has beneficial applications, it is also associated with health risks due to its classification as a PAH. Studies have shown that exposure can lead to oxidative stress and inflammatory responses in biological systems, prompting regulatory scrutiny regarding its use . The U.S. Environmental Protection Agency (EPA) classifies it as not classifiable regarding human carcinogenicity based on available data .

Mechanism of Action

The mechanism of action of acenaphthylene involves its ability to act as a ligand for organometallic compounds and its role in polymerization reactions. The compound’s structure allows it to participate in various chemical transformations, including hydrogenation, reduction, and polymerization .

Biological Activity

Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) with a chemical formula of C12H8C_{12}H_{8}. It is primarily known for its environmental presence and potential biological activities. This article delves into the biological activity of this compound, including its metabolism, toxicity, and potential therapeutic applications.

Metabolism and Biotransformation

This compound undergoes metabolic processes primarily through cytochrome P450 enzymes in humans. Research has shown that various human P450 isoforms, such as P450 2A6, 2A13, and 1B1, can oxidize this compound to produce several metabolites. For instance, 1-acenaphthenol and 1,2-epoxythis compound are notable products formed during these reactions. The turnover rates for these reactions were quantified, with P450 2A6 demonstrating the highest activity at approximately 6.7 nmol product formed/min/nmol P450 .

Toxicological Profile

The toxicity of this compound has been assessed through various animal studies. The U.S. Environmental Protection Agency (EPA) conducted subchronic-duration studies that indicated significant effects on liver weight and organ weights in mice exposed to this compound via oral administration. Notably, minimal-to-slight centrilobular hepatocellular hypertrophy was observed in high-dose groups, along with decreased spleen and adrenal weights in female mice .

Table 1: Summary of Toxicological Findings from Animal Studies

Study TypeDose (mg/kg-day)Observed Effects
Subchronic Oral Exposure0, 175, 350, 700Liver hypertrophy, decreased organ weights
Lifetime Skin Application0.25%No tumors; survival rates of 65% at 6 months

Mutagenicity Studies

This compound has been evaluated for mutagenic potential using various strains of Salmonella typhimurium. In studies where it was tested without metabolic activation (S9 mix), this compound did not exhibit mutagenic properties up to toxic concentrations . However, the lack of mutagenicity does not preclude other forms of biological activity or toxicity.

Antitumor Activity

Recent studies have explored the synthesis of novel acenaphthene derivatives as potential antitumor agents. These derivatives were tested against several human tumor cell lines, including non-small cell lung cancer and breast cancer cells. One compound demonstrated significant antiproliferative activity comparable to the positive control agent adriamycin .

Table 2: Antitumor Activity of Acenaphthene Derivatives

Compound IDCell Line TestedIC50 (µM)Activity Level
Compound 3cSKRB-3 (Breast Cancer)Comparable to AdriamycinHigh

Environmental Impact and Exposure Routes

This compound is commonly found in the environment due to incomplete combustion of organic materials and is a significant pollutant in hazardous waste sites. Exposure can occur through inhalation, ingestion, or dermal contact . Given its widespread occurrence and potential health risks, understanding its biological activity is crucial for risk assessment and public health.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying acenaphthylene in laboratory settings?

  • Methodological Answer : this compound can be synthesized via catalytic dehydrogenation of acenaphthene using palladium or platinum catalysts at elevated temperatures (200–300°C) . Purification typically involves recrystallization from non-polar solvents (e.g., toluene) or column chromatography with silica gel. Isotope-labeled derivatives (e.g., 13C6 or d8) are prepared by substituting reagents with isotopic analogs and validated via GC-MS .

Q. How can researchers determine the solubility and partition coefficient (log P) of this compound in different solvents?

  • Methodological Answer : Solubility is measured using shake-flask methods combined with UV-Vis spectroscopy or HPLC. The octanol-water partition coefficient (log P) is determined by equilibrating this compound between the two phases, followed by quantification via HPLC. Reported log P values range from 4.07 , but discrepancies may arise due to solvent purity or temperature variations.

Q. What spectroscopic techniques are most effective for structural characterization of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, 1H NMR distinguishes aromatic protons in this compound (δ 6.8–7.5 ppm), while isotope-labeled analogs require 13C NMR for confirmation. Infrared (IR) spectroscopy identifies C-H stretching in fused aromatic systems (~3050 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., enthalpy of combustion) for this compound be resolved?

  • Methodological Answer : Discrepancies in combustion enthalpy (~3554–3559 kJ/mol ) arise from calibration differences in bomb calorimetry. To standardize results, use certified reference materials (e.g., benzoic acid) and validate via comparative studies. Computational methods (e.g., DFT) can reconcile experimental and theoretical values by accounting for strain energy in the fused naphthalene system .

Q. What strategies are recommended for analyzing this compound in complex environmental matrices (e.g., soot or tar samples)?

  • Methodological Answer : Use two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) to separate co-eluting polycyclic aromatic hydrocarbons (PAHs). Isotope dilution with 13C-labeled this compound improves quantification accuracy. For flame-sourced samples, i2PEPICO (imaging photoelectron photoion coincidence) provides isomer-specific identification .

Q. How can computational models address gaps in this compound’s toxicological profile?

  • Methodological Answer : Molecular docking and QSAR (quantitative structure-activity relationship) models predict binding affinities to cytochrome P450 enzymes or aryl hydrocarbon receptors. These models must integrate experimental data (e.g., subchronic toxicity in mice ) to validate endpoints like hepatotoxicity. Lack of inhalation toxicity data necessitates in silico extrapolation from analogous PAHs.

Q. What experimental designs are optimal for studying this compound’s aromaticity changes during hydrogenation?

  • Methodological Answer : Monitor hydrogenation kinetics using pressurized reactors with Pd/C catalysts and in situ FTIR to track C=C bond reduction. Compare experimental enthalpies with computational values (e.g., Hückel’s rule deviations ). Isotopic tracing (d8-acenaphthylene) clarifies hydrogenation pathways via MS fragmentation patterns .

Q. Data Validation and Contradiction Analysis

Q. How should researchers validate this compound concentration data in environmental samples with high PAH interference?

  • Methodological Answer : Implement matrix-matched calibration using certified reference materials (e.g., NIST SRM 1597a). For GC-MS data, use selective ion monitoring (SIM) for this compound’s molecular ion (m/z 152) and confirm with isotopic ratios (e.g., 13C6 vs. d8). Cross-validate with LC-fluorescence detection to minimize false positives .

Q. What statistical approaches mitigate variability in this compound toxicity studies (e.g., conflicting organ-specific effects)?

  • Methodological Answer : Apply meta-analysis to aggregate data from subchronic rodent studies . Use ANOVA to assess dose-response trends and hierarchical modeling to account for interspecies variability. Toxicity thresholds should be derived using benchmark dose (BMD) software, given the lack of EPA reference values .

Q. Methodological Resources

  • Thermodynamic Data : NIST Chemistry WebBook provides validated values for heat capacity, enthalpy, and entropy .
  • Isotope-Labeled Standards : Chem Service offers d8-acenaphthylene solutions for tracer studies .
  • Analytical Protocols : ASTM D7363-13 outlines PAH quantification in environmental samples .

Properties

IUPAC Name

acenaphthylene
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InChI

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H
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InChI Key

HXGDTGSAIMULJN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC3=CC=C2
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Molecular Formula

C12H8
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Related CAS

25036-01-5
Record name Polyacenaphthylene
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DSSTOX Substance ID

DTXSID3023845
Record name Acenaphthylene
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Molecular Weight

152.19 g/mol
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Physical Description

Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics., Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS]
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Boiling Point

509 to 527 °F at 760 mmHg (NTP, 1992), 280 °C
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Flash Point

122.0 °C (251.6 °F) - closed cup
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Solubility

Insoluble (NTP, 1992), In water, 3.93 mg/L at 25 °C, In water, 9 mg/L at 25 °C (OECD Guideline 105), Very soluble in ethanol, ether, benzene; slightly soluble in chloroform
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Density

0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float, 0.8987 g/cu cm at 16 °C
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Vapor Pressure

0.00668 [mmHg], 0.0048 mm Hg at 25 °C
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Color/Form

Yellow needles, Colorless crystalline solid, Prisms from ether and plates from alcohol

CAS No.

208-96-8, 34493-60-2
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Melting Point

200.3 to 202.1 °F (NTP, 1992), 89.4 °C
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Synthesis routes and methods

Procedure details

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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Acenaphthylene
Acenaphthylene
Acenaphthylene
Acenaphthylene
Acenaphthylene
Acenaphthylene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.